6-(2-Aminopropyl)indole
Overview
Description
6-(2-Aminopropyl)indole (6-API, 6-IT) is an indole derivative that was first identified being sold on the designer drug market . It is known to be a positional isomer of αMT .
Synthesis Analysis
The six positional isomers (2-, 3-, 4-, 5-, 6- and 7- (2-aminopropyl)indoles) were synthesized and analyzed by a combination of gas chromatography–mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .Molecular Structure Analysis
The molecular formula of 6-(2-Aminopropyl)indole is C11H14N2 . The IUPAC name is 1-(1H-Indol-6-yl)propan-2-amine . The molecular weight is 174.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(2-Aminopropyl)indole include a molecular weight of 174.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 .Scientific Research Applications
Monoamine Transporter Interactions
Research indicates that 6-(2-Aminopropyl)indole (6-IT) interacts with monoamine transporters in brain tissue, impacting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This interaction suggests potential applications in studying neurotransmitter systems and developing medications affecting these pathways (Marusich et al., 2016).
Indole Derivatives in Forensic Analysis
The ability to distinguish positional isomers of (2-aminopropyl)indoles, including 6-(2-aminopropyl)indole, in forensic samples highlights its relevance in legal and forensic investigations. This is especially pertinent in differentiating substances with close structural similarities (Scott et al., 2014).
Synthesis and Functionalization of Indoles
6-(2-Aminopropyl)indole, as part of the indole class, plays a role in the synthesis and functionalization of indoles. Indoles are critical components of many biologically active natural and unnatural compounds, making their study valuable in the field of organic chemistry and drug design (Cacchi & Fabrizi, 2005).
Auxin Preparation and Tagging
6-(2-Aminopropyl)indole derivatives have been used in the design of research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants. These derivatives help in creating biochemical tags or biocompatible molecular probes, aiding in the study of plant hormones and their roles in plant biology (Ilić et al., 2005).
Efflux Pump Inhibition Studies
6-(2-Aminopropyl)indole derivatives have been explored for their potential role in inhibiting efflux pumps like AcrAB-TolC in bacteria. This application is crucial in the development of new antibiotics and understanding bacterial resistance mechanisms (Zeng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(1H-indol-6-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFIFKAOUKPFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030112 | |
Record name | 6-Aminopropylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminopropyl)indole | |
CAS RN |
21005-63-0 | |
Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Aminopropyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminopropylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-AMINOPROPYL)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.